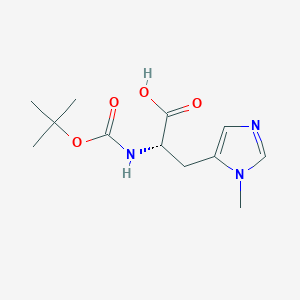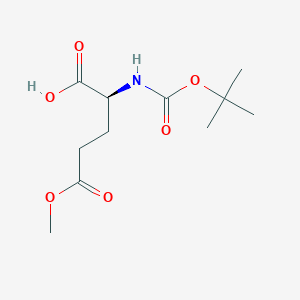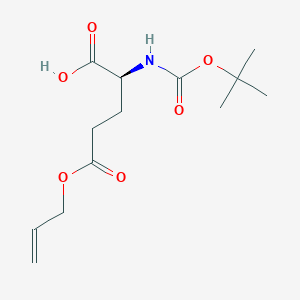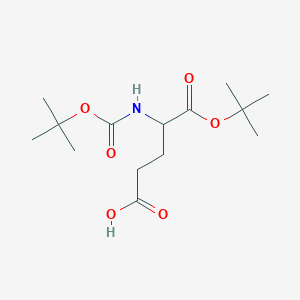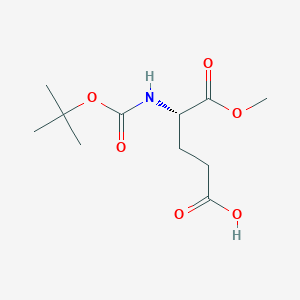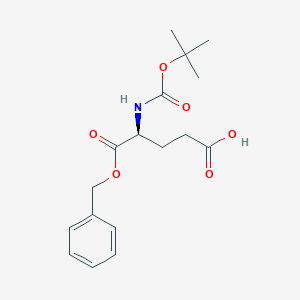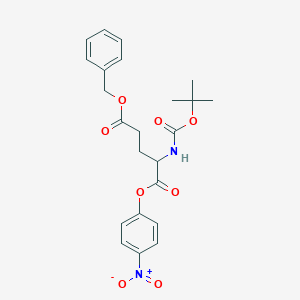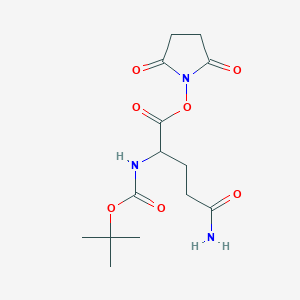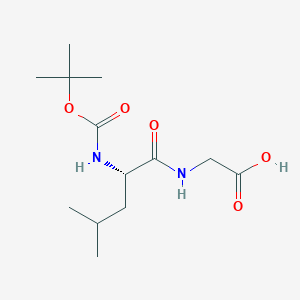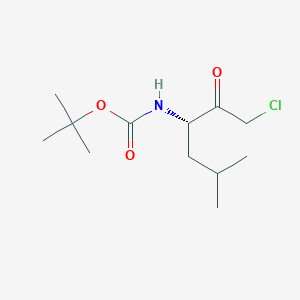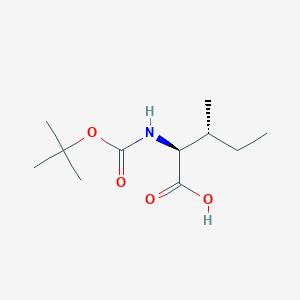
Boc-allo-Ile-OH
Vue d'ensemble
Description
“Boc-allo-Ile-OH” is a building block used for the preparation of substituted isoindolines as DPP8/9 inhibitors . It has a molecular formula of C11H21NO4 and a molecular weight of 231.29 .
Synthesis Analysis
The synthesis of “this compound” involves Boc solid-phase peptide synthesis . It is also used in the total synthesis of teixobactin, a promising first-in-class drug candidate for clinical development .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCCC@HC@HO)NC(=O)OC(C)(C)C and the standard InChI InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 . Chemical Reactions Analysis
“this compound” is involved in Boc solid-phase peptide synthesis . The Boc protection mechanism involves the amine attacking a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group .Physical And Chemical Properties Analysis
“this compound” has a melting point of 60-64 °C . Its density and boiling point are not specified in the available resources.Applications De Recherche Scientifique
Synthèse peptidique
“Boc-allo-Ile-OH” est principalement utilisé dans la synthèse peptidique. Le groupe Boc (tert-butyloxycarbonyl) protège l'acide aminé pendant le processus de synthèse, permettant la construction séquentielle de chaînes peptidiques sans réactions secondaires indésirables . Ce composé est particulièrement utile dans la synthèse peptidique en phase solide, une méthode où la chaîne peptidique est assemblée sur un support solide.
Chimie médicinale
En chimie médicinale, “this compound” est utilisé pour créer des peptides qui peuvent imiter les structures ou les fonctions des protéines. Ces peptides peuvent agir comme inhibiteurs ou agonistes pour diverses cibles biologiques, jouant un rôle crucial dans la découverte et le développement de médicaments .
Protection chimiosélective
Le groupe Boc est un groupe protecteur chimiosélectif. Il peut être ajouté à des acides aminés comme l'allo-isoleucine dans des conditions douces sans affecter les autres groupes fonctionnels présents dans la molécule. Cette sélectivité est cruciale pour la synthèse de molécules complexes comportant plusieurs groupes fonctionnels .
Chimie verte
L'utilisation de “this compound” s'aligne sur les principes de la chimie verte. Elle permet la protection des groupes aminés dans un environnement sans catalyseur et sans solvant, ce qui est plus respectueux de l'environnement et réduit le besoin de produits chimiques nocifs .
Mécanisme D'action
Target of Action
Boc-allo-Ile-OH, also known as Boc-L-alloisoleucine , is primarily used as a building block in peptide synthesis . Its primary targets are the proteins or peptides that it is incorporated into during the synthesis process . These targets can vary widely depending on the specific peptide being synthesized.
Mode of Action
As a building block in peptide synthesis, this compound interacts with its targets (proteins or peptides) by being incorporated into the peptide chain during synthesis . The resulting changes depend on the specific peptide being synthesized and the role of this compound within that peptide.
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the function of the peptide it is incorporated into. For instance, it has been used for the preparation of substituted isoindolines as DPP8/9 inhibitors , which are involved in the regulation of immune responses and glucose homeostasis .
Pharmacokinetics
As a building block in peptide synthesis, its bioavailability would be largely determined by the properties of the final peptide product .
Result of Action
The molecular and cellular effects of this compound’s action would be determined by the function of the peptide it is incorporated into. For example, when used to synthesize DPP8/9 inhibitors, the resulting peptide could potentially regulate immune responses and glucose homeostasis .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors during peptide synthesis, such as temperature, pH, and the presence of other reactants . After synthesis, the environment in which the resulting peptide operates (e.g., the human body) would also influence its action and efficacy .
Propriétés
IUPAC Name |
(2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426322 | |
| Record name | Boc-allo-Ile-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35264-07-4 | |
| Record name | Boc-allo-Ile-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




